Home > Products > Screening Compounds P1012 > N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide
N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide - 1207027-41-5

N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide

Catalog Number: EVT-3132988
CAS Number: 1207027-41-5
Molecular Formula: C18H19N5O3
Molecular Weight: 353.382
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (E)-3-(Anthracen-9-yl)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide []

  • Compound Description: This compound was used as a starting material in the synthesis of 5-aminopyrazoles with potential antimicrobial activities. []
  • Relevance: This compound shares a pyrazole ring with the target compound, N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide. Both structures feature a substituent at the 4-position of the pyrazole ring, although the specific substituents differ. []

2. 2-Cyano-N-(furan-2-ylmethyl)acetamide []

  • Compound Description: This compound was utilized in a multi-step synthesis of 5-aminopyrazoles exhibiting antimicrobial properties. []
  • Relevance: This compound shares the furan ring moiety with N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide. []

3. 5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (Peptidomimetic 27) []

  • Compound Description: This compound emerged as a potential inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) from Campylobacter concisus, suggesting potential antimicrobial activity. []
  • Relevance: This compound, like the target compound N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide, incorporates a furan ring. Additionally, both contain a pyrazole ring, highlighting their shared chemical features. []

4. 3-(2-Methylpropyl)-1-{3-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea (Peptidomimetic 64) []* Compound Description: Similar to peptidomimetic 27, this compound showed potential as an inhibitor of dCTP deaminase from C. concisus, indicating possible antimicrobial properties. []* Relevance: While not directly structurally related to N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide, this compound falls under the broader category of peptidomimetics, highlighting the investigation of structurally diverse compounds for potential antimicrobial activity against similar targets. []

5. N-(3-Methoxypropyl)-1-[6-(4-methylphenyl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl]piperidine-4-carboxamide (Peptidomimetic 150) []

  • Compound Description: Along with peptidomimetics 27 and 64, this compound showed promise as a potential dCTP deaminase inhibitor in C. concisus, pointing to possible antimicrobial applications. []
  • Relevance: Similar to peptidomimetic 64, while not directly structurally similar to N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide, this compound belongs to the broader class of peptidomimetics. This emphasizes the exploration of structurally diverse compounds for potential antimicrobial activity, targeting similar pathways. []

6. N-[4([4-(4-Methylpiperazin-1-yl)-6-[(3-methyl-1H-pyrazol-5-yl)amino]pyrimidin-2-yl]thio)phenyl]cyclopropanecarboxamide (MK-0457) []

  • Compound Description: MK-0457 is an Aurora kinase inhibitor currently being developed as a potential cancer treatment. It undergoes significant metabolism in the liver, primarily through N-oxidation and N-demethylation. []
  • Relevance: This compound shares several structural features with the target compound N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide. Both contain a pyrimidine ring substituted with a pyrazole ring, and both possess a cyclopropanecarboxamide moiety. These shared structural motifs suggest potential similarities in their physicochemical properties and biological activities. []

7. 3-(Furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde []

  • Compound Description: This compound served as a crucial intermediate in synthesizing various 1-arylpyrazole derivatives and their N- and S-glycosides, which were evaluated for their antiviral activities. []
  • Relevance: This compound and N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide share a core structure consisting of a furan ring directly attached to a pyrazole ring. This shared structural motif suggests a possible common synthetic route or similar reactivity patterns. []

References:[2] https://www.semanticscholar.org/paper/6ab563a1e08be60c96a212859b02f945225fc42f [] https://www.semanticscholar.org/paper/3b85b9c3853f4e40a4030428e67fdddd0607e155[7] https://www.semanticscholar.org/paper/cd1baa1cfd37ba9a4e6696e6d5f62c332d69a381 [] https://www.semanticscholar.org/paper/8dce9082b3ddf1d801154340d0a9955b6b13d3e3

Properties

CAS Number

1207027-41-5

Product Name

N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide

IUPAC Name

N-[5-(furan-2-yl)-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide

Molecular Formula

C18H19N5O3

Molecular Weight

353.382

InChI

InChI=1S/C18H19N5O3/c1-10(2)12-9-16(24)21-18(19-12)23-15(20-17(25)11-5-6-11)8-13(22-23)14-4-3-7-26-14/h3-4,7-11H,5-6H2,1-2H3,(H,20,25)(H,19,21,24)

InChI Key

FKDFOLSBXTWVSC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4CC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.